2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
CAS No.: 2230807-87-9
Cat. No.: VC5672986
Molecular Formula: C16H22ClNO2
Molecular Weight: 295.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230807-87-9 |
|---|---|
| Molecular Formula | C16H22ClNO2 |
| Molecular Weight | 295.81 |
| IUPAC Name | 2-(cyclohexylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C16H21NO2.ClH/c18-15(19)16(17-14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16;/h4-7,14,17H,1-3,8-11H2,(H,18,19);1H |
| Standard InChI Key | UILFXUDWTSFGFL-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s molecular formula is C₁₆H₂₂ClNO₂, with a molecular weight of 295.81 g/mol. Its structure consists of a 2,3-dihydro-1H-indene backbone substituted at the 2-position with both a cyclohexylamino group and a carboxylic acid, which is neutralized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it preferable for laboratory handling .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2230807-87-9 |
| Molecular Formula | C₁₆H₂₂ClNO₂ |
| Molecular Weight | 295.81 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 (NH⁺, COOH) |
| Hydrogen Bond Acceptors | 4 (O, Cl⁻) |
The bicyclic indene system imposes conformational constraints, potentially enhancing binding affinity to biological targets . The cyclohexyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Synthesis and Reaction Chemistry
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indene alkylation | LiHMDS, THF, -20°C to 35°C, inert atmosphere | 45% |
| Cyclohexylamination | Cyclohexylamine, Pd/C, H₂ | 60% |
| Acid hydrolysis | 6N HCl, reflux | 85% |
Reactivity
The compound’s functional groups enable diverse transformations:
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Carboxylic acid: Esterification, amidation, or conversion to acyl chlorides.
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Amine: Acylation, alkylation, or participation in Ugi-type multicomponent reactions .
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Indene core: Susceptible to electrophilic aromatic substitution or Diels-Alder reactions .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) . The cyclohexyl group enhances lipophilicity, with a predicted logP (XLogP3) of 3.2, suggesting preferential partitioning into lipid membranes . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .
Spectroscopic Data
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IR (KBr): Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2500 cm⁻¹ (NH⁺ stretch), and 720 cm⁻¹ (C-Cl) .
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¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl CH₂), 2.9–3.1 (m, indene CH₂), 3.5 (s, NH⁺), 7.2–7.5 (m, aromatic H) .
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MS (ESI+): m/z 259.34 [M+H]⁺ (free base), 295.81 [M+Cl]⁻ (hydrochloride) .
Applications in Medicinal Chemistry
Case Study: Comparison with 2-(Cyclopentylamino) Analog
Replacing the cyclohexyl group with cyclopentyl (CAS: 2230802-95-4) alters bioactivity:
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Reduced steric bulk: Enhances binding to tighter enzyme pockets.
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Lower logP: Improves aqueous solubility but reduces membrane penetration.
Table 3: Cyclohexyl vs. Cyclopentyl Derivatives
| Property | Cyclohexyl Derivative | Cyclopentyl Derivative |
|---|---|---|
| Molecular Weight | 295.81 g/mol | 281.76 g/mol |
| logP | 3.2 | 2.8 |
| IC₅₀ (Carbonic Anhydrase) | 12 µM | 8 µM |
Future Directions
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Mechanistic Studies: Elucidate target engagement using cryo-EM or X-ray crystallography.
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Prodrug Development: Mask the carboxylic acid as an ester to enhance bioavailability.
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Structure-Activity Relationships (SAR): Explore substituents on the indene and cyclohexyl groups.
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